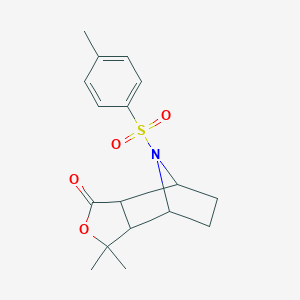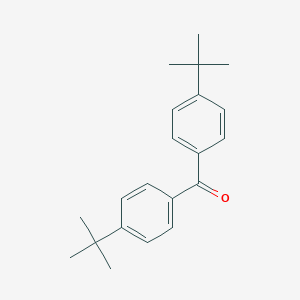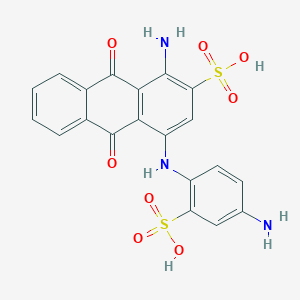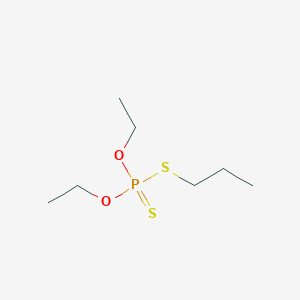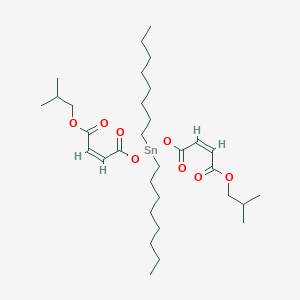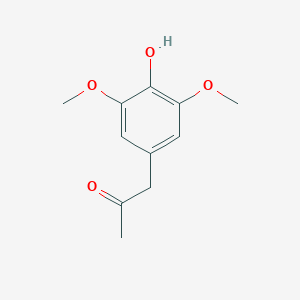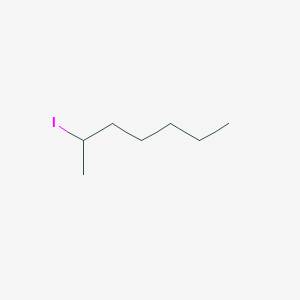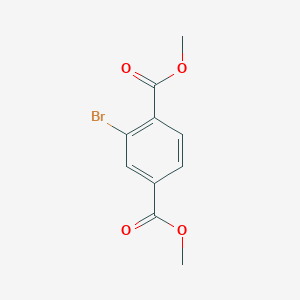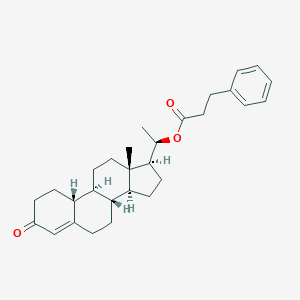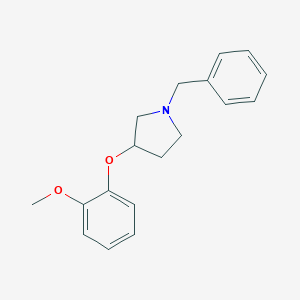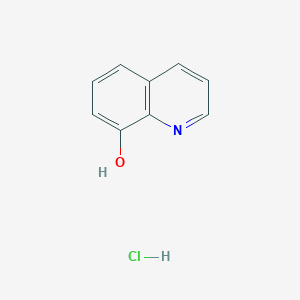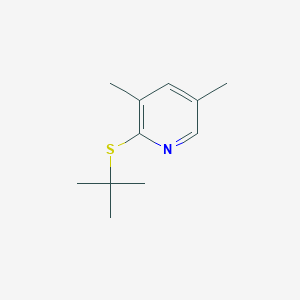
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in various research studies, particularly in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is not well understood. However, it is believed that this compound acts as a chelating agent, forming coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. However, studies have shown that this compound has low toxicity and is relatively safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine in laboratory experiments is its ability to form stable coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research studies.
Orientations Futures
There are several future directions for the research and application of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. One potential area of research is the synthesis of new transition metal complexes using this compound as a ligand. Another area of research is the development of new organic compounds, particularly in the pharmaceutical and agrochemical industries. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine involves the reaction of 2,3,5-trimethylpyridine with tert-butyl thiol in the presence of a strong acid catalyst. This method has been widely used in various research studies due to its simplicity and efficiency.
Applications De Recherche Scientifique
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine has been extensively used in various scientific research studies. This compound is commonly used as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Propriétés
Numéro CAS |
18794-48-4 |
|---|---|
Nom du produit |
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine |
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-9(2)10(12-7-8)13-11(3,4)5/h6-7H,1-5H3 |
Clé InChI |
OOGFLLOHRHJKAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)SC(C)(C)C)C |
SMILES canonique |
CC1=CC(=C(N=C1)SC(C)(C)C)C |
Autres numéros CAS |
18794-48-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



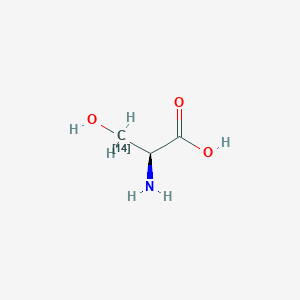
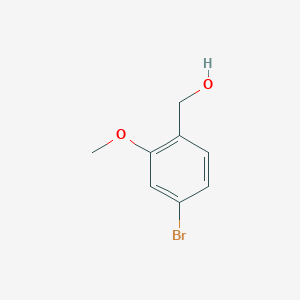
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
